molecular formula C21H25N5O3 B2680979 (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 900011-37-2

(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

カタログ番号 B2680979
CAS番号: 900011-37-2
分子量: 395.463
InChIキー: ALJFYISMCGVBJZ-VHXPQNKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

PPARgamma Agonists

Compounds with similar structural features, including those with methylpiperazine and phenyl derivatives, have been explored for their role as PPARgamma agonists. These molecules are significant in medicinal chemistry, particularly for their implications in diabetes and obesity treatment, due to their role in regulating glucose metabolism and adipogenesis. For instance, studies on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have shown that modifications in the phenyl alkyl ether moiety can lead to potent and selective agonists with improved aqueous solubility, which is critical for pharmaceutical development (Collins et al., 1998).

CNS Receptor Ligands

Derivatives of 4-methylpiperazine have been synthesized and tested for their affinity toward central nervous system (CNS) receptors. This research is driven by the quest for new therapeutic agents that can interact with specific receptors in the brain to treat various neurological conditions. For example, (1-Benzylpiperazin-2-yl)methanols have been transformed into ligands for σ1-receptors, showing promise for the development of new CNS-active drugs (Beduerftig, Weigl, & Wünsch, 2001).

XOR Inhibitors

Compounds such as Y-700, which shares a similarity in molecular scaffolding with the target compound, have been identified as potent inhibitors of xanthine oxidoreductase (XOR). XOR inhibitors are crucial in the treatment of conditions like gout and hyperuricemia because they can effectively reduce uric acid levels in the body. The research into these inhibitors provides insights into their mechanism of action and potential therapeutic applications (Fukunari et al., 2004).

Tuberculostatic Activity

Some derivatives with structural elements similar to the query compound have been synthesized and evaluated for their tuberculostatic activity. These studies are pivotal for discovering new treatments for tuberculosis, especially given the rising resistance to current medications. Research into phenylpiperazine derivatives has shown potential in developing novel antimicrobial agents with specific activity against mycobacteria (Foks et al., 2004).

特性

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-25-11-13-26(14-12-25)19(21(28)29)15-20(27)22-16-7-9-18(10-8-16)24-23-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJFYISMCGVBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037633
Record name 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900011-37-2
Record name 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。